1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide
Overview
Description
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with a fluoroethyl group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.
Attachment of the pyridinyl group: This can be done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluoroethyl group.
Scientific Research Applications
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
1-(2-bromoethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide: Similar structure but with a bromoethyl group instead of a fluoroethyl group.
1-(2-iodoethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide: Similar structure but with an iodoethyl group instead of a fluoroethyl group.
Uniqueness
1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide is unique due to the presence of the fluoroethyl group, which can impart different chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoroethyl group can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-2-ylpyrazole-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5/c12-4-6-17-7-8(11(13)14)10(16-17)9-3-1-2-5-15-9/h1-3,5,7H,4,6H2,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTJOUGQUWQBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2C(=N)N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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